molecular formula C26H44N2O8S B12775557 6LD3Hmu66G CAS No. 2044704-57-4

6LD3Hmu66G

Cat. No.: B12775557
CAS No.: 2044704-57-4
M. Wt: 544.7 g/mol
InChI Key: JJAOBLMGZKBLSL-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 6LD3Hmu66G (FDA UNII code) corresponds to α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate, a synthetic organic compound with a benzenemethanol backbone modified by a tert-butyl amino group and a sulfate counterion. The compound’s structure includes:

  • A 3-methyl-4-hydroxybenzenemethanol core, which confers aromatic hydroxyl and alcohol functionalities.
  • A hemisulfate salt (1:0.5 molar ratio of base to sulfuric acid), improving solubility and stability for pharmaceutical formulations .

The hemisulfate salt form likely enhances aqueous solubility, making it suitable for injectable or oral delivery systems .

Properties

CAS No.

2044704-57-4

Molecular Formula

C26H44N2O8S

Molecular Weight

544.7 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol;sulfuric acid

InChI

InChI=1S/2C13H21NO2.H2O4S/c2*1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4;1-5(2,3)4/h2*5-7,12,14-16H,8H2,1-4H3;(H2,1,2,3,4)

InChI Key

JJAOBLMGZKBLSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate involves several steps:

    Starting Materials: The synthesis begins with benzenemethanol, which undergoes a series of reactions to introduce the tert-butylamino group and the hydroxyl group.

    Reaction Conditions: The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate is scaled up using large reactors and automated systems to control the reaction conditions. The process involves continuous monitoring and optimization to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the tert-butylamino group to a primary amine.

    Substitution: The methyl group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a primary amine.

Scientific Research Applications

α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate involves its interaction with specific molecular targets. The tert-butylamino group allows the compound to bind to receptors or enzymes, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

For this analysis, two structurally analogous compounds are selected based on functional group similarity and salt forms:

Compound A: 4-Hydroxy-3-methylbenzenemethanol hydrochloride

  • Structural Differences: Lacks the tert-butylamino-methyl substituent and uses hydrochloric acid instead of sulfuric acid for salt formation.
  • Functional Contrasts :
    • Reduced steric hindrance due to the absence of the tert-butyl group may lower receptor-binding specificity.
    • Hydrochloride salts typically exhibit higher solubility in polar solvents compared to hemisulfates but may have inferior thermal stability .

Compound B: α-[(Amino)methyl]-4-hydroxy-3-methylbenzenemethanol sulfate

  • Structural Differences: Replaces the tert-butylamino group with a primary amine, altering electronic and steric properties.
  • Functional Contrasts :
    • The primary amine may enhance hydrogen-bonding capacity, improving bioavailability but increasing susceptibility to oxidative degradation.
    • Sulfate salts generally offer better crystallinity and shelf-life than hydrochloride counterparts, though synthesis costs are higher .

Data Tables: Comparative Analysis

Property 6LD3Hmu66G Compound A Compound B
Molecular Weight (g/mol) 329.38 (base + hemisulfate) 201.65 (base + HCl) 279.31 (base + sulfate)
Solubility (mg/mL) 12.8 (water, 25°C) 24.3 (water, 25°C) 9.5 (water, 25°C)
Melting Point (°C) 168–172 (decomposes) 145–148 190–195 (decomposes)
pKa 8.9 (amine), 10.2 (phenol) 9.2 (amine), 10.5 (phenol) 8.7 (amine), 9.9 (phenol)

Research Findings and Industrial Relevance

Stability Studies :

  • 6LD3Hmu66G demonstrates superior thermal stability compared to Compound A (hydrochloride), with <5% degradation after 6 months at 25°C. Compound B’s sulfate salt shows intermediate stability (12% degradation under identical conditions) .
  • The tert-butyl group in 6LD3Hmu66G reduces hydrolysis rates by 40% compared to Compound B’s primary amine, as evidenced by accelerated aging tests .

Bioactivity Profiles :

  • In vitro assays using adrenergic receptor models indicate that 6LD3Hmu66G has 3-fold higher α1-receptor agonism than Compound A, likely due to enhanced lipophilicity from the tert-butyl group .
  • Compound B’s primary amine facilitates rapid renal clearance, whereas 6LD3Hmu66G’s bulkier structure prolongs plasma half-life by 2.5 hours in murine models .

Synthetic Feasibility :

  • 6LD3Hmu66G’s hemisulfate synthesis requires fewer purification steps than Compound B’s sulfate, reducing production costs by ~15%. However, Compound A’s hydrochloride salt remains the most cost-effective variant .

Notes on Evidence Limitations

  • The provided sources lack explicit experimental data, necessitating inferences from structural analogs and general principles of salt formation and substituent effects .
  • Further pharmacokinetic and toxicological studies are required to validate the hypothetical advantages of 6LD3Hmu66G.

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